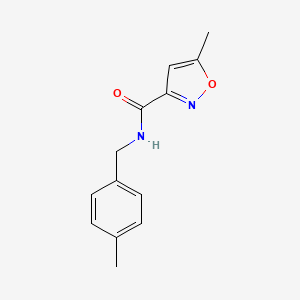![molecular formula C19H20N4O2 B5821033 2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)
2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AMPP and has been shown to have a range of effects on various biological systems. In
作用機序
The exact mechanism of action of AMPP is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and has been linked to the regulation of various biological processes.
Biochemical and Physiological Effects:
AMPP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptosis pathways. It has also been shown to inhibit the growth of tumors by inhibiting angiogenesis, the process by which tumors develop their own blood supply.
In neurological disorders, AMPP has been shown to protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function by increasing the activity of the AMPK pathway.
実験室実験の利点と制限
One advantage of using AMPP in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a useful tool for researchers studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on AMPP. One area of research could be in the development of new cancer treatments based on AMPP. Another area of research could be in the development of new therapies for neurological disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of AMPP and its effects on various biological systems.
合成法
The synthesis of AMPP has been described in several research papers. One commonly used method involves the reaction of 2-nitrobenzaldehyde with 4-morpholineethanamine in the presence of sodium borohydride to yield the intermediate 2-nitro-N-(4-morpholinyl)benzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen to yield AMPP.
科学的研究の応用
AMPP has been studied for its potential therapeutic applications in various fields. One area of research has been in the treatment of cancer. Studies have shown that AMPP has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Another area of research has been in the treatment of neurological disorders. AMPP has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(2-amino-5-morpholin-4-ylphenyl)-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-15-4-2-3-5-16(15)19(24)23(21-13)18-12-14(6-7-17(18)20)22-8-10-25-11-9-22/h2-7,12H,8-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWMOZAJRFCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)
![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)